Isopentenol

Description

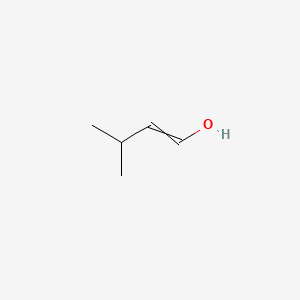

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

86.13 g/mol |

IUPAC Name |

3-methylbut-1-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |

InChI Key |

QVDTXNVYSHVCGW-UHFFFAOYSA-N |

SMILES |

CC(C)C=CO |

Canonical SMILES |

CC(C)C=CO |

Synonyms |

isopentenol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopentenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenols, a group of C5 alcohols, are gaining significant attention in various scientific and industrial fields, including biofuel development, fragrance synthesis, and as precursors in the pharmaceutical and agricultural industries. Their versatile chemical nature, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, makes them valuable building blocks for a wide array of organic molecules. This technical guide provides a comprehensive overview of the key chemical properties of the two primary isomers of isopentenol: 3-methyl-3-buten-1-ol (isoprenol) and 3-methyl-2-buten-1-ol (prenol). The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in work involving these important compounds.

Physicochemical Properties

The distinct placement of the double bond in isoprenol and prenol results in subtle but significant differences in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in the table below for easy comparison.

| Property | 3-methyl-3-buten-1-ol (Isoprenol) | 3-methyl-2-buten-1-ol (Prenol) |

| CAS Number | 763-32-6 | 556-82-1 |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 130-132 °C | 140 °C |

| Density | 0.853 g/mL at 25 °C | 0.848 g/mL at 25 °C |

| Flash Point | 42 °C (closed cup)[1] | Not specified |

| Solubility in Water | Soluble | Miscible |

| Refractive Index (n20/D) | 1.433 | 1.443 |

| Vapor Pressure | 20 mmHg at 25 °C | 1.4 mmHg at 20 °C |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for determining key chemical properties of this compound isomers.

Determination of Boiling Point using the Thiele Tube Method

This method is a common and accurate technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add approximately 0.5 mL of the this compound sample into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil.[2]

-

Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[2]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2] Record this temperature.

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of the solubility of this compound in water.

Apparatus:

-

Test tubes

-

Pipettes or burettes

-

Vortex mixer

Procedure:

-

To a clean, dry test tube, add a measured volume (e.g., 1 mL) of deionized water.

-

Using a calibrated pipette, add a small, known volume (e.g., 0.1 mL) of the this compound isomer to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Allow the mixture to stand and observe for any phase separation. If the solution is clear and homogenous, the alcohol is soluble at that concentration.

-

Continue adding the this compound isomer in small, known increments, vortexing after each addition, until the solution becomes cloudy or a second phase appears, indicating that the saturation point has been reached.

-

The solubility can be expressed qualitatively (e.g., miscible, soluble, slightly soluble) or semi-quantitatively based on the volume of alcohol dissolved in the given volume of water.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of the hydroxyl group in this compound.

Apparatus:

-

pH meter with a combination glass electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Inert solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

-

Nitrogen gas supply (optional, to prevent CO₂ absorption)

Procedure:

-

Prepare a dilute solution of the this compound isomer in the chosen solvent system.

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Begin adding the standardized strong base solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the alcohol has been neutralized. This can be determined from the inflection point of the titration curve.

This compound Utilization Pathway (IUP)

In the field of metabolic engineering, the this compound Utilization Pathway (IUP) is a synthetic biological pathway designed for the efficient production of isoprenoids.[3] Unlike native pathways that start from central metabolites like acetyl-CoA or glyceraldehyde-3-phosphate, the IUP utilizes externally supplied this compound isomers (isoprenol or prenol) as direct precursors.[3] This decoupling from central metabolism offers several advantages, including potentially higher flux and reduced metabolic burden on the host organism.[3]

The core of the IUP consists of a two-step phosphorylation of this compound.[3]

Caption: The this compound Utilization Pathway (IUP).

Conclusion

The chemical properties of this compound isomers, isoprenol and prenol, are fundamental to their application in diverse areas of research and development. This guide has provided a detailed summary of their physicochemical properties, standardized experimental protocols for their determination, and an overview of the synthetic this compound Utilization Pathway. It is anticipated that this comprehensive resource will be of significant value to scientists and professionals working with these versatile C5 alcohols, facilitating further innovation and discovery.

References

Isopentenols: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Isomers, Synthesis, and Biological Significance of Isopentenol

Isopentenols, a group of isomeric five-carbon alcohols, are gaining significant attention across various scientific disciplines, including drug development, biotechnology, and materials science. Their versatile chemical structures serve as crucial building blocks for a vast array of natural products and synthetic compounds. This technical guide provides a comprehensive overview of the key isomers of this compound, their chemical properties, synthesis protocols, and their roles in significant biological pathways.

Core Isomers and Their Properties

The term "this compound" most commonly refers to two primary isomers: 3-methyl-2-buten-1-ol (also known as prenol) and 3-methyl-3-buten-1-ol (also known as isoprenol). A saturated analogue, 3-methyl-1-butanol (isopentanol), is also frequently discussed in this context. The molecular formula for the unsaturated isopentenols is C5H10O, while for isopentanol it is C5H12O.[1][2][3] A summary of their key chemical identifiers and properties is presented in Table 1.

| Property | 3-methyl-2-buten-1-ol (Prenol) | 3-methyl-3-buten-1-ol (Isoprenol) | 3-methyl-1-butanol (Isopentanol) |

| CAS Number | 556-82-1[2] | 763-32-6[3] | 123-51-3[1] |

| Molecular Formula | C5H10O[2] | C5H10O[3] | C5H12O[1] |

| Molecular Weight | 86.13 g/mol [2] | 86.13 g/mol [3] | 88.15 g/mol [1] |

| Appearance | Clear, colorless liquid | Clear, colorless to light yellow liquid[4] | Clear, colorless liquid[1] |

| Boiling Point | 140 °C[5] | 130-132 °C[6] | 131.1 °C[1] |

| Density | 0.848 g/mL at 25 °C[5] | 0.853 g/mL at 25 °C[5] | 0.8104 g/cm³ at 20 °C[1] |

| Solubility in Water | 170 g/L at 20 °C[7] | 90 g/L[4] | 28 g/L (Slightly soluble)[1] |

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various chemical methods. Below are detailed experimental protocols for the synthesis of 3-methyl-3-buten-1-ol.

Synthesis of 3-methyl-3-buten-1-ol via Prins Reaction

The industrial production of 3-methyl-3-buten-1-ol (isoprenol) is primarily achieved through the Prins reaction, which involves the condensation of isobutylene and formaldehyde.[6]

Materials:

-

Isobutylene (2-methylpropene)

-

Formaldehyde (or paraformaldehyde)

-

High-pressure reactor

-

Acid catalyst (optional, as the reaction can proceed under supercritical conditions without a catalyst)[8]

Procedure:

-

Charge the high-pressure reactor with formaldehyde and isobutylene. The molar ratio of isobutylene to formaldehyde is a critical parameter and is often in excess.[9]

-

The reaction can be carried out under supercritical conditions of temperature and pressure, which enhances the reactivity and allows for a catalyst-free process.[8]

-

Alternatively, the reaction can be catalyzed by an acid.

-

Heat the reactor to the desired temperature (e.g., 170-200 °C) and pressure.[9]

-

Maintain the reaction for a specified duration (e.g., 4 hours) to allow for the formation of 3-methyl-3-buten-1-ol.[9]

-

After the reaction, cool the reactor and carefully collect the product mixture.

-

Purify the 3-methyl-3-buten-1-ol from the reaction mixture using distillation.

A two-step method can also be employed, involving an initial condensation and esterification reaction followed by hydrolysis to yield the final product.[1][9]

Biological Significance and Signaling Pathways

Isopentenols, particularly prenol and isoprenol, are pivotal intermediates in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic compounds. These pathways are fundamental to the production of a vast array of molecules essential for life, including hormones, vitamins, and components of cell membranes.

The Isoprenoid Alcohol (IPA) Pathway

A synthetic metabolic route, termed the isoprenoid alcohol (IPA) pathway, has been developed to overcome some limitations of native isoprenoid biosynthesis pathways.[10] This pathway centers on the synthesis and subsequent phosphorylation of isopentenols.[10]

The diagram below illustrates a simplified workflow of the IPA pathway.

Caption: The Isoprenoid Alcohol (IPA) Pathway.

The Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway is a key metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.[11] In some engineered microbial systems, this pathway has been utilized for the production of isoprenol.[12]

The following diagram outlines the core steps of the MVA pathway leading to this compound precursors.

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursors.

Applications in Drug Development and Research

The unique chemical structures of isopentenols make them valuable starting materials and intermediates in the synthesis of a wide range of pharmaceuticals and other high-value chemicals.

-

Pharmaceutical Intermediates: 3-methyl-3-buten-1-ol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13]

-

Agrochemicals: Isomers of this compound are used in the production of synthetic pyrethroids, a class of insecticides.[13][14]

-

Flavors and Fragrances: These compounds are precursors to citral, which is a key component in many flavors and fragrances, as well as in the synthesis of vitamins A and E.[6][13]

-

Biofuels: Isopentenols are considered promising next-generation biofuels due to their higher energy density compared to ethanol.[15]

The continued exploration of isopentenols and their derivatives holds significant promise for the development of novel therapeutics, sustainable chemicals, and advanced materials. This guide serves as a foundational resource for professionals engaged in these innovative fields.

References

- 1. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

- 4. Isoprenol (3-Methyl-3-buten-1-ol) [hsppharma.com]

- 5. 3-Methyl-2-buten-1-ol Prenol [sigmaaldrich.com]

- 6. Isoprenol - Wikipedia [en.wikipedia.org]

- 7. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020049111A1 - Process for producing isoprenol - Google Patents [patents.google.com]

- 9. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]

- 10. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Engineering Saccharomyces cerevisiae for isoprenol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. surechemical.en.made-in-china.com [surechemical.en.made-in-china.com]

- 15. MEP pathway-mediated this compound production in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopentenol safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for common isopentenol isomers, primarily 3-methyl-2-buten-1-ol (Prenol) and 3-methyl-3-buten-1-ol (Isoprenol). The information is compiled to assist laboratory and development professionals in maintaining a safe work environment.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for the two primary this compound isomers. This data is essential for risk assessment and the design of safe experimental procedures.

| Property | 3-Methyl-2-buten-1-ol (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) |

| CAS Number | 556-82-1[1][2] | 763-32-6[3] |

| Molecular Formula | C₅H₁₀O[4] | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] | Colorless liquid[5] |

| Boiling Point | 140 °C | 130-132 °C[5] |

| Flash Point | 43 °C (109.4 °F) - closed cup[1] | 42 °C (107.6 °F) - closed cup[5] |

| Density | 0.848 g/mL at 25 °C | 0.853 g/mL at 25 °C |

| Vapor Pressure | 1.4 mmHg at 20 °C | 3 hPa at 20 °C[6] |

Hazard Identification and GHS Classification

Both isomers are classified as flammable liquids and pose several health hazards.

-

3-Methyl-2-buten-1-ol (Prenol):

-

3-Methyl-3-buten-1-ol (Isoprenol):

Handling Precautions and Engineering Controls

Strict adherence to safety protocols is mandatory when working with isopentenols.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][8]

-

Ignition Sources: As flammable liquids, isopentenols must be kept away from heat, sparks, open flames, and other ignition sources.[1][2] Use spark-proof tools and explosion-proof equipment.[1][8] Grounding and bonding of containers is required during material transfer to prevent static discharge.[1][3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.[8] Contaminated clothing should be removed and washed before reuse.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical aid.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

-

Spills: Evacuate the area and remove all ignition sources.[9] Absorb the spill with an inert material (e.g., sand or diatomaceous earth) and place it in a suitable, sealed container for disposal.[5] Ensure the area is well-ventilated during cleanup.[5]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for handling isopentenols safely in a research environment, from initial planning to emergency response.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Acute Oral Toxicity Assessment (Representative)

Toxicological data, such as LD₅₀ values, are determined using standardized experimental protocols. The following provides a detailed methodology based on the OECD Guideline 423: Acute Toxic Class Method .[10][11][12][13] This method is designed to classify a substance's toxicity with a minimal number of animals.

-

Principle: A stepwise procedure is used with a small number of animals per step.[11] Depending on the mortality or morbidity of the animals, a decision is made to either stop testing, dose another group at a lower or higher fixed dose level, or dose additional animals at the same level. The method allows for classification of the substance into one of a series of toxicity classes defined by fixed LD₅₀ cut-off values.[10]

-

Animal Selection:

-

Dose Preparation and Administration:

-

The test substance is typically administered in a constant volume over a range of doses. The maximum volume for rodents should not exceed 1 mL/100g of body weight for aqueous solutions.[10]

-

The substance is administered orally via gavage in a single dose.

-

Animals are fasted prior to dosing (e.g., food, but not water, is withheld overnight).

-

-

Procedure:

-

The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Initially, a group of three animals is dosed at the selected starting level.

-

Sighting Study (Optional): A single animal may be dosed to help determine the appropriate starting dose.

-

-

Observation:

-

Animals are observed individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Body weight is recorded weekly, and all animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Interpretation: The number of animals that die or show signs of severe toxicity within each group is used to classify the substance according to the Globally Harmonized System (GHS).[10] For instance, an assessment of moniliformin in Sprague-Dawley rats using this guideline allowed for its classification into GHS category 2.[14]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemos.de [chemos.de]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 13. oecd.org [oecd.org]

- 14. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Isopentenol in Microbial Metabolism: A Technical Guide

Abstract

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are five-carbon branched-chain alcohols with significant potential as next-generation biofuels and platform chemicals. While not major natural products of most wild-type microorganisms, their biosynthesis and metabolic impact are of substantial interest in the fields of synthetic biology and metabolic engineering. This technical guide provides an in-depth analysis of the biological role of isopentenol in microbial metabolism, focusing on engineered production pathways, the physiological effects of this compound on microbial hosts, and the experimental methodologies used to investigate these aspects. This document is intended for researchers, scientists, and drug development professionals engaged in microbial metabolic engineering and biofuel development.

Introduction

Isoprenoids, a vast and diverse class of natural products, are all derived from the fundamental five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Isopentenols are the alcohol forms of these precursors and are gaining attention as superior biofuels compared to ethanol due to their higher energy density and better combustion properties.[2][3] The microbial production of isopentenols offers a sustainable alternative to their chemical synthesis from petroleum-based feedstocks.[4]

Understanding the interplay between this compound and microbial metabolism is critical for developing robust and efficient microbial cell factories. This includes elucidating the most effective biosynthetic routes, mitigating the inherent toxicity of this compound to the host organism, and comprehending any potential regulatory or signaling roles it may play. This guide will explore these facets in detail, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound Biosynthesis in Engineered Microbes

Microorganisms do not naturally produce significant quantities of isopentenols. Therefore, their production relies on the introduction and optimization of heterologous biosynthetic pathways. There are three primary pathways leveraged for this compound production in microbes: the native methylerythritol 4-phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway, and the synthetic this compound Utilization Pathway (IUP).

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in eukaryotes and archaea, is a common choice for engineering isoprenoid production in bacteria like Escherichia coli.[4] This pathway starts from acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can then be dephosphorylated to this compound.[5] A variation of this pathway, the "IPP-bypass" MVA pathway, has been developed to avoid the accumulation of IPP, which can be toxic to bacterial cells.[5][6]

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway is the native route for IPP and DMAPP biosynthesis in most bacteria, including E. coli.[1][6] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[6] While it is the endogenous pathway, it is often tightly regulated, and metabolic engineering efforts typically focus on overexpressing key rate-limiting enzymes such as DXS and IspG to increase the flux towards isoprenoid precursors.[3]

The this compound Utilization Pathway (IUP)

A more recent and novel approach is the this compound Utilization Pathway (IUP), a synthetic two-step pathway that converts exogenously supplied isopentenols (isoprenol and prenol) into IPP and DMAPP.[7][8] This pathway offers the advantage of decoupling isoprenoid production from central carbon metabolism, potentially reducing the metabolic burden on the host.[9] The IUP has been successfully implemented in both E. coli and Saccharomyces cerevisiae.[9][10]

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production in various engineered microbial hosts, showcasing the progress in optimizing production titers, yields, and productivities.

Table 1: this compound Production in Engineered Escherichia coli

| Strain Engineering Strategy | Pathway | Titer (g/L) | Yield (% of theoretical) | Productivity (g/L/h) | Reference |

| Overexpression of B. subtilis nudF and yhfR, and E. coli IspG and Dxs | MEP | 0.0619 | - | - | [3] |

| Correlation-based pathway analysis and optimization | MVA | 1.5 | 46 | - | [11] |

| CRISPRi-mediated downregulation of competing pathways (batch) | IPP-bypass MVA | 1.82 ± 0.19 | - | - | [2][12] |

| CRISPRi-mediated downregulation of competing pathways (fed-batch) | IPP-bypass MVA | 12.4 ± 1.3 | - | - | [2][12] |

| CRISPRi screening and combinatorial repression (fed-batch) | MVA | 8.51 | 85 (in stationary phase) | - | [13] |

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

| Strain Engineering Strategy | Pathway | Titer (mg/L) | Reference |

| Engineered MVA pathway | MVA | 36.02 ± 0.92 | [14][15] |

| IPP-bypass pathway construction | IPP-bypass MVA | ~72 | [14] |

| Deletion of a promiscuous endogenous kinase | IPP-bypass MVA | 130.52 ± 8.01 | [14][15] |

| Overexpression of a promiscuous alkaline phosphatase | IPP-bypass MVA | 383.1 ± 31.62 | [14][15] |

Table 3: this compound Production in Other Engineered Microbes

| Host Organism | Strain Engineering Strategy | Pathway | Titer (g/L) | Reference |

| Corynebacterium glutamicum | Media optimization, NADH-dependent HmgR, host chassis modification | MVA | 1.25 | [16] |

| Pseudomonas putida | MVA pathway optimization | MVA | 0.104 | [12] |

Signaling Pathways and Logical Relationships

While this compound is primarily studied as a metabolic end-product in engineered microbes, it also exerts biological effects on the host cells, primarily related to toxicity and stress responses. There is currently limited evidence to suggest that this compound acts as a specific signaling molecule in the classical sense. Instead, its effects appear to be more general, triggering broad stress responses.

This compound-Induced Stress and Cellular Response

High concentrations of this compound are toxic to microbial hosts, leading to reduced growth rates and viability.[10] In Saccharomyces cerevisiae, this compound has been shown to inhibit energy metabolism, specifically affecting the TCA cycle and the cellular respiratory chain, which results in an inadequate supply of ATP.[11] This is a critical consideration when implementing ATP-dependent pathways like the IUP.

Microbes have evolved various mechanisms to tolerate solvents like this compound. These can include:

-

Alterations in cell membrane composition: Changes in the fatty acid profile to increase membrane rigidity and reduce solvent permeability.

-

Efflux pumps: Active transport of the toxic compound out of the cell. The MdlB ABC transporter in E. coli has been shown to improve this compound tolerance and production.[17]

-

Activation of general stress responses: Upregulation of chaperones (heat shock proteins) and enzymes involved in mitigating oxidative stress.[17]

Catabolism of this compound

Some microbes, such as Pseudomonas putida, possess native pathways for the catabolism of this compound.[18] This is a crucial consideration when engineering this organism for this compound production, as the native degradation pathway can significantly reduce product titers. Deletion of the genes involved in this compound catabolism is a necessary step for successful production in such hosts.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's biological role in microbial metabolism.

This compound Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in microbial cultures.

Methodology:

-

Sample Preparation:

-

Centrifuge a known volume of the microbial culture to pellet the cells.

-

Collect the supernatant for this compound analysis.

-

Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate or n-hexane. An internal standard (e.g., isobutanol) should be added prior to extraction for accurate quantification.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40-60 °C, hold for a few minutes, then ramp up to 250-300 °C. The specific program will depend on the separation of other volatile metabolites.[19]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

Data Analysis: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of this compound to that of the internal standard against a standard curve.

-

-

CRISPR Interference (CRISPRi) for Metabolic Pathway Engineering

Objective: To downregulate the expression of specific genes to redirect metabolic flux towards this compound production.

Methodology:

-

gRNA Design and Plasmid Construction:

-

Design single guide RNAs (sgRNAs) targeting the promoter or coding region of the gene(s) to be downregulated.

-

Clone the sgRNA expression cassettes into a suitable plasmid, often under the control of an inducible promoter. This plasmid will also express a catalytically inactive Cas9 (dCas9) protein.[1][6]

-

-

Transformation and Strain Engineering:

-

Transform the CRISPRi plasmid into the microbial host strain that already contains the this compound production pathway.

-

-

Cultivation and Induction:

-

Cultivate the engineered strain under conditions suitable for this compound production.

-

Induce the expression of the dCas9 and sgRNAs at the appropriate time in the fermentation process.

-

-

Analysis:

-

Quantify this compound production as described in section 5.1.

-

Use RT-qPCR to confirm the downregulation of the target gene(s).

-

Adaptive Laboratory Evolution (ALE) for Improved this compound Tolerance

Objective: To enhance the tolerance of a microbial strain to this compound through evolutionary engineering.

Methodology:

-

Chemostat or Serial Batch Culture Setup:

-

Establish a continuous culture (chemostat) or a series of batch cultures of the microbial strain.[20]

-

The growth medium should contain a sub-lethal concentration of this compound.

-

-

Gradual Increase in this compound Concentration:

-

Over a prolonged period (weeks to months), gradually increase the concentration of this compound in the growth medium.[20] This imposes a selective pressure on the microbial population, favoring the survival and growth of mutants with increased tolerance.

-

-

Isolation and Characterization of Evolved Strains:

-

Periodically isolate single colonies from the evolving population.

-

Characterize the growth and this compound tolerance of the isolated strains in comparison to the parental strain.

-

-

Genomic and Transcriptomic Analysis:

-

Perform whole-genome sequencing and transcriptomic analysis of the evolved strains to identify the genetic mutations and gene expression changes responsible for the enhanced tolerance.

-

Visualizations

Metabolic Pathways for this compound Production

Caption: Overview of the MVA, MEP, and IUP pathways for this compound production.

Experimental Workflow for CRISPRi-mediated Strain Improvement

Caption: Workflow for improving this compound production using CRISPRi.

This compound Tolerance and Catabolism

Caption: Cellular responses to this compound, including tolerance and catabolism.

Conclusion

This compound holds significant promise as a renewable biofuel and chemical feedstock. Its microbial production is a rapidly advancing field, with metabolic engineering strategies leading to substantial improvements in production titers. The biological role of this compound in microbial metabolism is multifaceted. While it is primarily an engineered product, its inherent toxicity necessitates a deep understanding of microbial stress responses and tolerance mechanisms. The development of novel synthetic pathways like the IUP offers exciting avenues for uncoupling production from central metabolism, potentially leading to more efficient and robust microbial cell factories. Future research will likely focus on further optimizing production pathways, enhancing host tolerance through synthetic biology and evolutionary engineering, and exploring the potential for co-utilization of isopentenols with other renewable feedstocks. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to build upon in the pursuit of sustainable this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procedure for Adaptive Laboratory Evolution of Microorganisms Using a Chemostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [escholarship.org]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of geranate via this compound utilization pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of microbial chemical markers by gas chromatography-mass spectrometry--potential for diagnosis and studies on metabolism in situ. Review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering isoprenoids production in metabolically versatile microbial host Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of linalool production in Saccharomyces cerevisiae by utilizing this compound utilization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering Pseudomonas putida for isoprenoid production by manipulating endogenous and shunt pathways supplying precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adaptive laboratory evolution – principles and applications for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Engineering and adaptive laboratory evolution of Escherichia coli for improving methanol utilization based on a hybrid methanol assimilation pathway [frontiersin.org]

Isopentenol as a Precursor for Isoprenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenoids represent one of the most diverse classes of natural products, with wide-ranging applications in pharmaceuticals, agriculture, and biotechnology.[1][2] Traditionally, the biosynthesis of isoprenoids relies on two ancient and complex metabolic routes: the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3][4][5] These pathways, while fundamental to natural biology, present inherent limitations for metabolic engineering due to their length, complex regulation, and dependence on central carbon metabolism.[1][6] This guide details a novel, synthetic two-step enzymatic pathway, the Isopentenol Utilization Pathway (IUP), which circumvents these limitations by using externally supplied isopentenols (isoprenol or prenol) as direct precursors for the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][6] The IUP offers a simplified and powerful alternative, decoupling isoprenoid production from cellular growth and enabling high-flux synthesis of valuable isoprenoid compounds.[1][7]

The this compound Utilization Pathway (IUP): A Paradigm Shift in Isoprenoid Synthesis

The IUP is a synthetic metabolic pathway designed to overcome the inherent complexities of the native MVA and MEP pathways.[1] It provides a direct, two-step route to the core C5 isoprenoid precursors, IPP and DMAPP, from this compound isomers.[1][2][6] This pathway is radically different from naturally occurring routes as it is significantly shorter, utilizes an external substrate instead of a glucose-derived catabolite, and requires only a single cofactor, ATP.[2][6]

The pathway proceeds as follows:

-

First Phosphorylation: An this compound isomer (isoprenol or prenol) is phosphorylated by a promiscuous kinase, such as a choline kinase (CK), to form the corresponding monophosphate intermediate, isopentenyl monophosphate (IP) or dimethylallyl monophosphate (DMAP).[1][6][8]

-

Second Phosphorylation: The monophosphate intermediate is then phosphorylated again by an isopentenyl phosphate kinase (IPK) to yield the final diphosphate product, IPP or DMAPP.[1][6][8]

To ensure a balanced ratio of the two C5 precursors for downstream synthesis, an isopentenyl diphosphate isomerase (IDI) is often included to catalyze the interconversion of IPP and DMAPP.[1][6] The resulting IPP and DMAPP serve as the universal building blocks for the entire family of isoprenoids, including monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20).[1]

Core Advantages of the IUP

-

Decoupling from Central Metabolism: By using an external feedstock, the IUP decouples the production of isoprenoids from the host organism's central carbon metabolism, which is a significant advantage over the MVA and MEP pathways that compete for resources essential for cell growth.[1][7][9]

-

Simplicity and Efficiency: The two-step nature of the IUP greatly simplifies metabolic engineering efforts compared to the multi-step MVA (seven reactions) and MEP (seven reactions) pathways.[1][10]

-

High Flux Potential: The IUP has been shown to sustain a very high metabolic flux, in some cases exceeding the capacity of downstream isoprenoid synthesis pathways and proving competitive with the highest fluxes reported from engineered native pathways.[1][6]

Visualizing the this compound Utilization Pathway

The following diagrams illustrate the core concepts of the IUP and its relation to traditional isoprenoid biosynthesis.

Caption: The two-step this compound Utilization Pathway (IUP).

Caption: Comparison of isoprenoid precursor biosynthesis pathways.

Quantitative Data: Isoprenoid Production via the IUP

The IUP has been successfully implemented in various host organisms to produce a range of isoprenoid compounds. The tables below summarize key production data.

Table 1: Isoprenoid Production in Escherichia coli using the IUP

| Isoprenoid Product | Substrate (this compound) | Titer | Time (h) | Reference |

| Lycopene | 2 g/L | ~300 mg/L | 24 | [7][9] |

| β-Carotene | 2 g/L | 248 mg/L | 24 | [7][9] |

| R-(-)-Linalool | 2 g/L | 364 mg/L | 24 | [7][9] |

| Geranate | 2 g/L | 764 mg/L | 24 | [11][12] |

| Taxadiene | Not specified | 220 mg/L | 9 | [13] |

Table 2: Isoprenoid Production in Chlamydomonas reinhardtii using the IUP

| Isoprenoid Product | Substrate (Isoprenol) | Titer | Time (d) | Reference |

| IPP | 10 mM | 8.6-fold increase vs WT | 7 | [10] |

| Limonene | 10 mM | 117 µg/L | 7 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study and implementation of the this compound Utilization Pathway.

Quantification of Isopentenols and Isoprenoids by GC-MS

This protocol is adapted for the analysis of volatile and semi-volatile isoprenoids like this compound, limonene, and linalool.[14][15][16]

1. Sample Preparation (Extraction):

- To 1.0 mL of microbial culture, add an equal volume of an organic solvent (e.g., ethyl acetate or dodecane) containing an internal standard (e.g., caryophyllene).[14]

- Vortex vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic phase.

- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the phases.

- Carefully transfer the upper organic layer to a new vial for analysis.

2. GC-MS Analysis:

- Instrument: Agilent 6890N GC with a 6973MS detector or equivalent.[14]

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.[14]

- Injection: 1 µL of the extract is injected in splitless mode.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 3 minutes.

- Ramp: Increase at 60°C/min to 300°C.

- Hold: Hold at 300°C for 2 minutes.[14]

- Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for target compounds to increase sensitivity and specificity.[14] For example, monitor ions m/z 53, 67, and 68 for isoprene derivatives.[14]

- Quantification: Generate a standard curve using authentic standards of the target isoprenoids and the internal standard. Calculate concentrations in the samples based on this curve.

Quantification of Isoprenoid Phosphates by HPLC-MS/MS

This protocol is suitable for the analysis of non-volatile, phosphorylated intermediates of the IUP (IP, DMAP, IPP, DMAPP, GPP, etc.).[6][10][17]

1. Sample Preparation (Metabolite Quenching and Extraction):

- Rapidly harvest cells from culture (e.g., 5 mL) by vacuum filtration onto a 0.2 µm nylon filter.[6]

- Immediately wash the cells with 10 mL of water to remove extracellular media components.[6]

- Submerge the filter in 1 mL of an ice-cold extraction solvent (e.g., 80% acetonitrile) to quench metabolic activity and lyse the cells.[6]

- Vortex and incubate on ice for 10 minutes.

- Centrifuge at 4°C to pellet cell debris. Transfer the supernatant to a new tube for analysis.

2. HPLC-MS/MS Analysis:

- Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

- Column: A C18 reversed-phase column suitable for polar analytes.[17]

- Mobile Phase: Use a gradient elution with solvents such as an aqueous solution of an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).

- Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, define a specific precursor ion -> product ion transition for highly selective quantification.

- Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.[17]

In Vitro Kinase Activity Assay

This protocol describes a coupled enzyme assay to determine the kinetic parameters of isopentenyl phosphate kinase (IPK).[18][19]

1. Reaction Principle: The production of ADP during the IPK-catalyzed phosphorylation of a monophosphate substrate is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH consumption is monitored spectrophotometrically at 340 nm.

2. Reaction Mixture (per well of a 96-well plate):

- 100 mM Tris-HCl buffer, pH 7.5

- 10 mM MgCl₂

- 1 mM Phosphoenolpyruvate (PEP)

- 0.2 mM NADH

- 5 U/mL Pyruvate Kinase (PK)

- 5 U/mL Lactate Dehydrogenase (LDH)

- 5 mM ATP

- Variable concentrations of the monophosphate substrate (e.g., IP or DMAP).

- Purified IPK enzyme (initiate the reaction by adding the enzyme).

3. Procedure:

- Assemble the reaction mixture (without the IPK enzyme) in a microplate well.

- Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

- Initiate the reaction by adding the purified IPK enzyme.

- Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

- Calculate the initial reaction velocity from the linear portion of the curve.

- Repeat for a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and kcat.[18]

Workflow for Isoprenoid Quantification and Flux Analysis

Caption: Workflow for quantification and metabolic flux analysis.

13C-Metabolic Flux Analysis

To definitively demonstrate that the IUP is decoupled from central carbon metabolism, a labeling experiment can be performed.[1][6][20]

1. Experimental Design:

- Grow the engineered strain in a medium containing fully labeled U-¹³C glucose until the cells reach the desired growth phase.[6]

- At this point, all intracellular metabolites derived from glucose will be fully labeled with ¹³C.

- Add unlabeled (¹²C) this compound to the culture.[6]

- Collect samples over a time course (e.g., 1, 5, 10, 30, 60 minutes).[6]

2. Analysis:

- Extract intracellular metabolites as described in Protocol 5.2.

- Analyze the extracts using LC-MS/MS to determine the isotopic labeling patterns of the IUP intermediates (IP, IPP) and downstream isoprenoids.

- Expected Result: A rapid increase in the concentration of fully unlabeled (¹²C) IP and IPP will be observed immediately after the addition of unlabeled this compound, while the pool of labeled IPP derived from the native MEP pathway remains unchanged or decreases.[1] This result confirms that the IUP is actively converting the external this compound into isoprenoid precursors independently of the central metabolic pathways.[1]

Conclusion and Future Outlook

The this compound Utilization Pathway represents a significant advancement in the field of metabolic engineering for isoprenoid production. Its simplicity, efficiency, and ability to operate independently of central metabolism make it a highly attractive platform for the high-yield production of valuable chemicals.[1][6][13] Future research will likely focus on optimizing the kinetics of the pathway enzymes, discovering novel promiscuous kinases with improved activity towards isopentenols, and adapting the IUP to a wider range of industrial microorganisms. This pathway lays a solid foundation for producing a vast array of isoprenoids from cost-effective feedstocks, with significant implications for the pharmaceutical, nutraceutical, and biofuel industries.[7][9]

References

- 1. pnas.org [pnas.org]

- 2. Engineering a novel pathway for isoprenoid synthesis [dspace.mit.edu]

- 3. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate and nonmevalonate pathways for the biosynthesis of isoprene units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of the this compound Utilization Pathway for Isoprenoid Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of geranate via this compound utilization pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell free biosynthesis of isoprenoids from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of this compound Biosynthetic Genes from Bacillus subtilis by a Screening Method Based on Isoprenoid Precursor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Detection of nonsterol isoprenoids by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Probing the substrate promiscuity of isopentenyl phosphate kinase as a platform for hemiterpene analogue production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isopentenol Utilization Pathway (IUP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The production of isoprenoids, a vast class of natural products with significant applications in pharmaceuticals, fragrances, and biofuels, has traditionally relied on engineering complex, highly regulated native metabolic pathways such as the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][2] The Isopentenol Utilization Pathway (IUP) represents a paradigm shift in metabolic engineering, offering a synthetic, streamlined route to the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] This pathway circumvents the intricate regulation of native routes by utilizing exogenous this compound isomers, isoprenol and prenol, as feedstock.[3][4][5] The IUP is remarkably concise, consisting of just two primary enzymatic steps, which simplifies genetic engineering and decouples the production of valuable isoprenoids from central carbon metabolism.[1][3] This guide provides a comprehensive technical overview of the IUP's core principles, key enzymatic components, quantitative production data, and detailed experimental protocols for its implementation.

The Core Mechanism of the this compound Utilization Pathway

The IUP is an artificial metabolic pathway designed to produce the C5 isoprenoid precursors, IPP and DMAPP, from their corresponding C5 alcohols, isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol).[3][5] The pathway's core consists of two sequential phosphorylation steps, catalyzed by a promiscuous kinase and an isopentenyl phosphate kinase, respectively.[1][3][4]

The key advantages of the IUP include:

-

Simplicity: It requires only two core enzymatic steps, compared to the six or seven steps of the MVA and MEP pathways, respectively.[1]

-

Decoupling from Central Metabolism: By using external feedstock, it bypasses the complex regulatory networks that often limit flux in native pathways.[3][6]

-

Flexibility: The ratio of IPP to DMAPP can be controlled by adjusting the relative concentrations of isoprenol and prenol supplied in the culture medium, allowing for the targeted production of specific downstream isoprenoids.[5]

Enzymatic Steps of the IUP

-

First Phosphorylation: A promiscuous kinase catalyzes the phosphorylation of this compound isomers. Isoprenol is converted to isopentenyl monophosphate (IP), and prenol is converted to dimethylallyl monophosphate (DMAP).[4] The most commonly used enzyme for this step is the choline kinase from Saccharomyces cerevisiae (ScCK), which has been shown to have promiscuous activity on these substrates.[3][5]

-

Second Phosphorylation: An isopentenyl phosphate kinase (IPK) catalyzes the second phosphorylation, converting IP to IPP and DMAP to DMAPP.[4] The IPK from Arabidopsis thaliana (AtIPK) is frequently selected due to its high catalytic efficiency.[3]

-

Isomerization: To ensure the appropriate ratio of IPP and DMAPP for the synthesis of downstream isoprenoids, an isopentenyl diphosphate isomerase (IDI) is typically included in the pathway to catalyze the interconversion of IPP and DMAPP.[3][5]

Visualizing the this compound Utilization Pathway

The following diagrams illustrate the core IUP and a typical experimental workflow for its implementation in a microbial chassis.

Quantitative Data on IUP Performance

The IUP has been successfully implemented in various microbial hosts to produce a range of isoprenoid compounds. The following tables summarize key quantitative data from published studies.

Table 1: Linalool Production in E. coli

| Strain/Condition | Substrate(s) | Linalool Titer (mg/L) | Nerolidol in Product Mix (%) | Reference |

| Engineered E. coli with optimized bLinS variant and MVA pathway | N/A | 360 | ~35 | [5] |

| Engineered E. coli with optimized bLinS variant and IUP | 25 mM Isoprenol | ~25 | Low | [5] |

| Optimized IUP with single-plasmid system | 25 mM Prenol | ~25 | Low | [5] |

| Optimized IUP (adjusted substrate, plasmid, inducer, strain) | Isoprenol and Prenol | 167 | 17 | [5] |

Table 2: Lycopene, β-Carotene, and R-(-)-Linalool Production in E. coli

| Product | This compound Substrate (g/L) | Titer (mg/L) in 24h | Reference |

| Lycopene | 2 | ~300 | [6] |

| β-Carotene | 2 | 248 | [6] |

| R-(-)-Linalool | 2 | 364 | [6] |

Table 3: Geranate Production in E. coli

| Strain/Condition | This compound Substrate (g/L) | Geranate Titer (mg/L) in 24h | Reference |

| Optimized Geraniol-producing strain with IUP and dehydrogenases | 2 (mixture of isoprenol and prenol) | 764 | [7] |

Table 4: Limonene Production in Chlamydomonas reinhardtii

| Strain/Condition | IPP Increase vs. Wild Type | Limonene Increase vs. Single MsLS Strain | Highest Limonene Titer (µg/L) | Reference |

| Transgenic algae with IUP, IDI, and MsLS | 8.6-fold | 23-fold | 117 | [1] |

Table 5: Kinetic Parameters of S. cerevisiae Choline Kinase (ScCK)

| Substrate | KM (µM) | kcat (s-1) | Reference |

| Isoprenol | 4,539 | 14.7 | [3] |

| Prenol | 1,113 | 1.1 | [3] |

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments involved in the implementation and analysis of the IUP. These are based on methodologies reported in the cited literature.[5][8][9]

Plasmid Construction and Strain Engineering

-

Gene Synthesis and Codon Optimization: The genes encoding the core IUP enzymes (e.g., S. cerevisiae choline kinase, A. thaliana isopentenyl phosphate kinase, and an E. coli IDI) and the downstream isoprenoid synthase are codon-optimized for the expression host (e.g., E. coli).[5] These genes are then synthesized commercially.

-

Plasmid Assembly: The synthesized genes are cloned into suitable expression vectors (e.g., pET21b, pACYC) under the control of inducible promoters (e.g., T7).[5][8] Gibson assembly or similar cloning methods are commonly used for seamless integration of the gene fragments.[3]

-

Host Transformation: The resulting plasmids are transformed into the desired host strain (e.g., E. coli BL21(DE3) or DH5α) using standard chemical transformation or electroporation protocols.[8] Transformants are selected on appropriate antibiotic-containing agar plates.

Shake-Flask Cultivation for Isoprenoid Production

-

Pre-culture Preparation: A single colony of the engineered strain is inoculated into a starter culture of Luria-Bertani (LB) or a defined minimal medium (e.g., M9) supplemented with the appropriate antibiotics. The culture is grown overnight at 37°C with shaking.

-

Production Culture: The overnight pre-culture is used to inoculate a larger volume of fresh medium in a shake flask to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Induction and Substrate Feeding: The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. At this point, protein expression is induced by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG). Simultaneously, the this compound substrate (isoprenol, prenol, or a mixture) is added to the desired final concentration (e.g., 10-25 mM).[1][5]

-

Two-Phase Cultivation: For volatile isoprenoids, a second organic phase (e.g., 5-10% v/v dodecane or nonane) is added to the culture to capture the product and reduce its toxicity to the cells.[1][5]

-

Incubation: The induced cultures are incubated for 24-72 hours at a reduced temperature (e.g., 30°C) with continued shaking.

Product Extraction and Analysis

-

Sample Preparation: A sample of the organic phase is taken directly from the two-phase culture. For intracellular products, cells are harvested by centrifugation, lysed (e.g., by sonication or chemical methods), and the product is extracted with a suitable organic solvent (e.g., acetone, ethyl acetate).[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted samples are analyzed by GC-MS to identify and quantify the isoprenoid products.

-

GC Column: A suitable capillary column is used (e.g., CP-FFAP CB).[8]

-

Temperature Program: A temperature gradient is programmed to separate the compounds of interest. For example, an initial temperature of 50°C held for 1 minute, ramped to 100°C at 5°C/min, and then to 150°C at 25°C/min.[8]

-

Detection: A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification.[8]

-

-

Quantification: Product titers are determined by comparing the peak areas of the samples to a standard curve generated from known concentrations of the pure isoprenoid compound. An internal standard (e.g., caryophyllene) may be used for improved accuracy.[3]

Conclusion and Future Outlook

The this compound Utilization Pathway provides a powerful and efficient alternative to traditional metabolic engineering strategies for isoprenoid production. Its simplicity, modularity, and independence from central metabolism make it an attractive platform for the high-titer production of a wide array of valuable chemicals.[3] Future research will likely focus on further optimizing the pathway by discovering and engineering more efficient enzymes, exploring novel and more robust microbial chassis, and developing cost-effective methods for the biological production of this compound feedstocks. The continued development of the IUP holds significant promise for the sustainable and economically viable production of isoprenoid-based pharmaceuticals, agrochemicals, and advanced biofuels.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound Utilization Pathway for the Production of Linalool in Escherichia coli Using an Improved Bacterial Linalool/Nerolidol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the this compound Utilization Pathway for Isoprenoid Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of geranate via this compound utilization pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MEP pathway-mediated this compound production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Key Enzymes of the Isopentenol Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core enzymes involved in the synthetic metabolic pathway for isopentenol production. Isopentenols, such as isoprenol and prenol, are next-generation biofuels and valuable platform chemicals. Their biosynthesis in engineered microorganisms is a key area of research in synthetic biology and metabolic engineering. This document details the enzymatic conversion of native isoprenoid precursors into isopentenols, focusing on the critical phosphatase and pyrophosphatase enzymes that constitute the terminal step of this pathway.

Introduction to the this compound Metabolic Pathway

The microbial production of isopentenols is typically achieved by engineering host organisms, such as Escherichia coli or Bacillus subtilis, to divert intermediates from their native isoprenoid biosynthesis pathways. The two primary native pathways for the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Once a high flux towards IPP and DMAPP is established, the final step in the this compound metabolic pathway is the dephosphorylation of these precursors to their corresponding alcohols: isoprenol (from IPP) and prenol (from DMAPP). This crucial conversion is catalyzed by promiscuous phosphatases or pyrophosphatases that are introduced into the host organism.

Core Enzymes in this compound Production

The key enzymes responsible for the conversion of IPP and DMAPP to this compound are members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase superfamily and other related phosphatases. The most well-characterized of these are NudB, NudF, and YhfR.

-

NudB: The E. coli native ADP-ribose pyrophosphatase, EcNudB, has been shown to possess promiscuous activity towards prenyl pyrophosphates. It exhibits a strong preference for DMAPP, leading to a higher production of prenol.[1]

-

NudF: The ADP-ribose pyrophosphatase from Bacillus subtilis (BsNudF) also catalyzes the dephosphorylation of both IPP and DMAPP.[2] Unlike EcNudB, BsNudF displays a more balanced substrate preference, resulting in the production of both isoprenol and prenol.[1]

-

YhfR: Also discovered in Bacillus subtilis, the protein product of the yhfR gene has been identified as another enzyme capable of converting prenyl pyrophosphates to isopentenols.[2]

Quantitative Data on Key Enzymes

While extensive research has been conducted on engineering metabolic pathways utilizing these enzymes, specific kinetic parameters for the dephosphorylation of IPP and DMAPP are not consistently reported in the literature. However, qualitative analyses have provided insights into their substrate preferences.

| Enzyme | Organism of Origin | Substrate(s) | Relative Substrate Preference | Interaction Energy (kcal/mol) (Computational) |

| NudB | Escherichia coli | IPP, DMAPP, GPP, FPP | Strong affinity for DMAPP | Not available |

| NudF | Bacillus subtilis | IPP, DMAPP | Interacts with both IPP and DMAPP | IPP: -115.388, DMAPP: -41.402[2] |

| YhfR | Bacillus subtilis | IPP, DMAPP | Not specified | Not available |

Note: The interaction energies are based on computational docking studies and indicate a preferential binding of BsNudF to IPP over DMAPP in silico.[2]

Visualization of the this compound Metabolic Pathway

The following diagram illustrates the final enzymatic step in the de novo synthesis of isopentenols from the central isoprenoid precursors, IPP and DMAPP.

Caption: Enzymatic conversion of IPP and DMAPP to isopentenols.

Experimental Protocols

This section provides detailed methodologies for the characterization of a candidate pyrophosphatase (e.g., NudF from B. subtilis) for this compound production and for the quantification of the resulting products.

Protocol for NudF Expression, Purification, and In Vitro Activity Assay

This protocol outlines the steps for producing and purifying recombinant BsNudF and subsequently assaying its activity on IPP and DMAPP.

5.1.1 Experimental Workflow Diagram

Caption: Workflow for NudF characterization.

5.1.2 Materials

-

B. subtilis genomic DNA or synthetic nudF gene

-

pET-28a(+) expression vector

-

E. coli DH5α (for cloning) and BL21(DE3) (for expression)

-

LB medium and agar plates with appropriate antibiotics (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

-

IPP and DMAPP substrates

-

Malachite Green Phosphate Assay Kit

5.1.3 Procedure

-

Gene Cloning and Expression:

-

Amplify the nudF gene from B. subtilis genomic DNA or use a codon-optimized synthetic gene.

-

Clone the nudF gene into the pET-28a(+) vector to generate a construct with an N-terminal His-tag.

-

Transform the recombinant plasmid into E. coli BL21(DE3) cells.

-

Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication on ice and centrifuge to remove cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged NudF protein with elution buffer.

-

Confirm the purity and size of the purified protein using SDS-PAGE.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing reaction buffer, a known concentration of purified NudF, and varying concentrations of either IPP or DMAPP.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Determine kinetic parameters (Kₘ and Vₘₐₓ) by plotting the initial reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Protocol for this compound Quantification by GC-MS

This protocol provides a method for extracting and quantifying isopentenols from a microbial culture.

5.2.1 Materials

-

Microbial culture broth

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

-

Isoprenol and prenol standards

5.2.2 Procedure

-

Sample Preparation:

-

Take a 1 mL sample of the microbial culture.

-

Add 500 µL of ethyl acetate to the culture sample in a microcentrifuge tube.

-

Vortex vigorously for 2 minutes to extract the isopentenols into the organic phase.

-

Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried ethyl acetate extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 60°C for 3 minutes, then ramp at 60°C/min to 300°C and hold for 2 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of isoprenol and prenol standards.

-

Identify and quantify the isopentenols in the samples by comparing their retention times and mass spectra to the standards and integrating the peak areas.

-

-

Conclusion

The enzymatic conversion of IPP and DMAPP to isopentenols by promiscuous pyrophosphatases like NudB and NudF is a cornerstone of engineered biofuel production. While the qualitative substrate preferences of these enzymes are established, further quantitative kinetic characterization will be crucial for the rational design and optimization of microbial cell factories. The protocols and diagrams provided in this guide offer a comprehensive framework for researchers to express, characterize, and utilize these key enzymes in the pursuit of efficient and sustainable this compound biosynthesis.

References

Engineering Microbes for Isopentenol Biosynthesis from Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are five-carbon branched-chain alcohols with significant potential as next-generation biofuels and as valuable platform chemicals for the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Their higher energy density and lower hygroscopicity compared to ethanol make them attractive gasoline substitutes. Microbial production of isopentenols from renewable feedstocks like glucose offers a sustainable alternative to petroleum-based chemical synthesis. This technical guide provides an in-depth overview of the metabolic pathways, genetic engineering strategies, experimental protocols, and analytical methods for the production of isopentenols in engineered microbes, primarily focusing on Escherichia coli and Saccharomyces cerevisiae.

Metabolic Pathways for Isopentenol Biosynthesis

All isoprenoids, including isopentenols, are derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Microorganisms utilize two primary natural pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Additionally, synthetic pathways have been developed to enhance this compound production.

The Mevalonate (MVA) Pathway

The MVA pathway, native to eukaryotes (including S. cerevisiae), archaea, and some bacteria, starts from acetyl-CoA. A heterologous MVA pathway is commonly introduced into E. coli for isoprenoid production. The pathway proceeds through the key intermediate mevalonate.

Figure 1: The Mevalonate (MVA) pathway for this compound production.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway is native to most bacteria, including E. coli, algae, and plant plastids. It utilizes pyruvate and glyceraldehyde 3-phosphate (G3P), intermediates of glycolysis, as starting materials. This pathway is generally considered more efficient in terms of ATP consumption compared to the MVA pathway.

Figure 2: The Methylerythritol 4-Phosphate (MEP) pathway.[1][2]

Synthetic this compound Biosynthesis Pathways

To bypass native regulatory mechanisms and potentially toxic intermediates, several synthetic pathways have been engineered.

This modified MVA pathway avoids the accumulation of IPP, which can be toxic to cells, by directly converting mevalonate phosphate (MVAP) to isopentenyl monophosphate (IP), which is then dephosphorylated to isoprenol.[3][4] This has been shown to improve isoprenol titers in both E. coli and S. cerevisiae.[3][4]

Figure 3: The IPP-Bypass pathway for isoprenol production.

A novel synthetic route, the this compound Utilization Pathway (IUP), has been developed to produce IPP and DMAPP from externally supplied isopentenols (isoprenol and prenol). This pathway is particularly useful for screening downstream isoprenoid-producing enzymes and can also be engineered to function in reverse to produce isopentenols.

Genetic Engineering Strategies for Enhanced this compound Production

Achieving high titers, yields, and productivities of this compound requires extensive metabolic engineering of the microbial host. Key strategies are outlined below.

Overexpression of Pathway Genes

A primary strategy is to overexpress the genes encoding the enzymes of the chosen biosynthetic pathway. This is typically achieved by cloning the genes into high-copy-number plasmids under the control of strong, inducible promoters.

Alleviating Metabolic Bottlenecks

Metabolic flux analysis has identified several rate-limiting steps in both the MVA and MEP pathways. For instance, in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and HMBPP synthase (IspG) are often bottlenecks.[5] Overexpression of the corresponding genes (dxs and ispG) has been shown to significantly increase this compound production.[5]

Enhancing Precursor and Cofactor Supply

The production of isopentenols is dependent on the availability of precursors from central carbon metabolism (acetyl-CoA, pyruvate, G3P) and cofactors (NADPH and ATP). Engineering strategies to enhance their supply include:

-

Redirecting Carbon Flux: Knocking out competing pathways can channel more carbon towards the this compound synthesis pathway.

-

Optimizing Glycolysis: Tuning the glycolysis pathway by activating the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway can increase the supply of precursors and NADPH.[1]

Downregulation of Competing Pathways using CRISPRi

CRISPR interference (CRISPRi) has emerged as a powerful tool for the targeted downregulation of gene expression. This technology can be used to repress genes in competing metabolic pathways, thereby redirecting metabolic flux towards this compound production. Multiplexed CRISPRi allows for the simultaneous downregulation of multiple genes, enabling a systematic optimization of the metabolic network.

Enzyme Engineering and Selection

The final step in this compound biosynthesis is the dephosphorylation of IPP and DMAPP. Identifying and overexpressing efficient phosphatases is crucial. For example, NudF and YhfR from Bacillus subtilis have been successfully expressed in E. coli for this purpose.[5]

Quantitative Data on this compound Production

The following tables summarize representative quantitative data for this compound production in engineered E. coli and S. cerevisiae from glucose.

Table 1: this compound Production in Engineered E. coli

| Strain Engineering Strategy | Host Strain | Pathway | Titer (mg/L) | Yield (g/g glucose) | Productivity (mg/L/h) | Fermentation Scale | Reference |

| Overexpression of nudF and yhfR from B. subtilis, overexpression of ispG and dxs, activation of PPP and ED pathways | E. coli W3110 | MEP | 61.9 | 0.0031 | 1.29 | 5 L Batch | [1][5] |

| Multiplexed CRISPRi with IPP-bypass pathway | E. coli | MVA (IPP-bypass) | 12,400 | Not Reported | Not Reported | 2 L Fed-batch | [3] |